3-(2,3-Dimethoxyphenyl)-1-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea
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Overview
Description
3-(2,3-Dimethoxyphenyl)-1-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a thiomorpholine ring, and an oxan-4-yl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(2,3-Dimethoxyphenyl)-1-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of the dimethoxyphenyl derivative, followed by the introduction of the thiomorpholine ring and the oxan-4-yl group. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
3-(2,3-Dimethoxyphenyl)-1-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Scientific Research Applications
3-(2,3-Dimethoxyphenyl)-1-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Researchers may investigate its potential as a therapeutic agent, exploring its effects on different biological targets and pathways.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethoxyphenyl)-1-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(2,3-Dimethoxyphenyl)-1-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea can be compared with other similar compounds, such as:
1-(2,3-Dimethoxyphenyl)-3-[(4-morpholin-4-yloxan-4-yl)methyl]urea: This compound has a similar structure but features a morpholine ring instead of a thiomorpholine ring.
1-(2,3-Dimethoxyphenyl)-3-[(4-piperidin-4-yloxan-4-yl)methyl]urea: This compound includes a piperidine ring, offering different chemical and biological properties.
1-(2,3-Dimethoxyphenyl)-3-[(4-pyrrolidin-4-yloxan-4-yl)methyl]urea:
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical behavior and biological activity.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-24-16-5-3-4-15(17(16)25-2)21-18(23)20-14-19(6-10-26-11-7-19)22-8-12-27-13-9-22/h3-5H,6-14H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCXAHDLLHQBAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2(CCOCC2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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